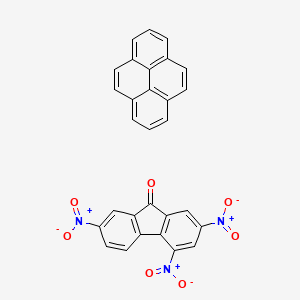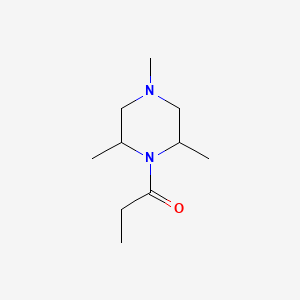![molecular formula C18H13ClN2O3 B14166704 3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione CAS No. 899403-12-4](/img/structure/B14166704.png)
3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a chlorophenyl group, a phenyl group, and a spiro-connected oxa-diazaspiro ring system. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione typically involves a multi-step process. One common method includes the [3+2] annulation reaction, which is catalyzed by phosphine . This reaction involves the use of 4-phenyl-2,3-butadienoate and 3-methylene-1-phenylpyrrolidine-2,5-dione as starting materials. The reaction is carried out in a solvent such as chloroform at room temperature, yielding the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.4]nonenes-1,3-dione: Similar spirocyclic structure but lacks the chlorophenyl and phenyl groups.
Thioxo-tetraazaspiro[4.4]nonenones: Contains sulfur atoms in the spirocyclic ring, offering different chemical properties.
Uniqueness
3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
899403-12-4 |
|---|---|
Formule moléculaire |
C18H13ClN2O3 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-8-6-12(7-9-13)15-10-18(24-20-15)11-16(22)21(17(18)23)14-4-2-1-3-5-14/h1-9H,10-11H2 |
Clé InChI |
TWTBYSUGGBZSRR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NOC12CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Solubilité |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


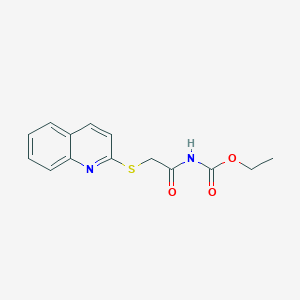


![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
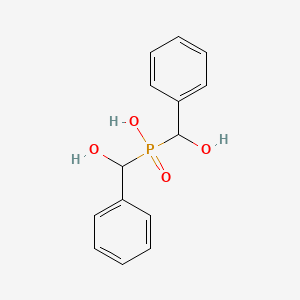
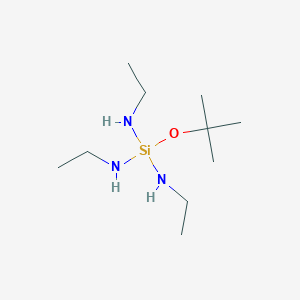

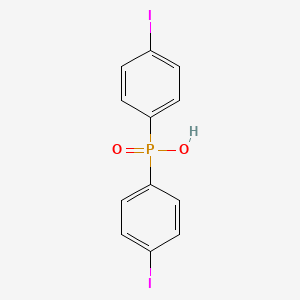
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
